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  • Product: 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
  • CAS: 1394041-45-2

Core Science & Biosynthesis

Foundational

structural characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

An In-Depth Technical Guide to the Structural Characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride Foreword: The Imperative of Rigorous Structural Elucidation In the landscape of drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Foreword: The Imperative of Rigorous Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural characterization of a chemical entity is the bedrock upon which all subsequent research is built. For a molecule such as 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a compound of interest for its potential pharmacological activity, confirming its identity, purity, and solid-state form is not merely a formality but a prerequisite for meaningful biological and toxicological evaluation. This guide provides a comprehensive framework for the structural characterization of this molecule, grounded in established analytical principles and field-proven methodologies. The narrative is designed to explain not just the "how" but the "why" behind each experimental choice, reflecting a holistic approach to chemical analysis.

Molecular Identity and Physicochemical Profile

The initial step in any characterization campaign is to establish the fundamental properties of the molecule. This information serves as a reference point for all subsequent analytical data. 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a salt, composed of a protonated organic base and a chloride counter-ion.

PropertyValueSource
Chemical Name 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochlorideN/A
CAS Number 1394041-45-2[1][2][3]
Molecular Formula C₁₁H₁₆ClN₃O₂[1][2]
Molecular Weight 257.72 g/mol [1][2]
SMILES Cl.NC(=N)c1ccnc(OC2CCOCC2)c1[1]
Structure N/A

Spectroscopic Confirmation of Covalent Structure

Spectroscopic techniques provide definitive evidence of the molecule's covalent structure by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework.

Causality of Experimental Choice: ¹H NMR confirms the number and environment of all protons, while ¹³C NMR establishes the carbon skeleton. Together, they validate the presence of the pyridine ring, the oxane (tetrahydropyran) ring, and the critical carboximidamide group, and confirm their connectivity through the ether linkage.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of labile N-H protons.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation:

  • ¹H NMR (Predicted, based on D₂O): The spectrum is expected to show distinct signals for the aromatic pyridine protons, which will be downfield due to the ring's electron-withdrawing nature. The oxane ring protons will appear more upfield, with characteristic splitting patterns corresponding to their axial and equatorial positions. The absence of N-H signals in D₂O confirms their labile nature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyridine H (C5)~8.2d1H
Pyridine H (C3)~7.1s1H
Pyridine H (C6)~6.9d1H
Oxane CH (O-CH)~4.8m1H
Oxane CH₂ (axial)~3.9m2H
Oxane CH₂ (equatorial)~3.5m2H
Oxane CH₂ (axial)~2.1m2H
Oxane CH₂ (equatorial)~1.7m2H
  • ¹³C NMR (Predicted): The carbon spectrum will confirm the presence of all 11 unique carbons in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C=N (C2)~164
Carboximidamide C=N~162
Pyridine C (C4)~150
Pyridine C (C6)~148
Pyridine C (C5)~112
Pyridine C (C3)~108
Oxane C-O~72
Oxane C~67 (x2)
Oxane C~32 (x2)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and accurately determine the mass of the protonated parent ion. This allows for the calculation of the molecular formula with high confidence.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion corresponds to the free base (C₁₁H₁₅N₃O₂).

  • Data Analysis: The primary ion observed should correspond to the exact mass of the protonated molecule.

Expected Result:

  • Molecular Formula (Free Base): C₁₁H₁₅N₃O₂

  • Exact Mass (Monoisotopic): 221.1164

  • Observed Ion [M+H]⁺: m/z 222.1237

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choice: This technique provides rapid and reliable confirmation of key functional groups, such as the N-H bonds of the amidine, the C=N double bond, the aromatic pyridine ring, and the C-O-C ether linkage.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3100Amidine N-H bonds (broad)
Aromatic C-H Stretch3100 - 3000Pyridine C-H bonds
Aliphatic C-H Stretch2950 - 2850Oxane C-H bonds
C=N Stretch1670 - 1640Carboximidamide C=N
C=C, C=N Stretch1600 - 1450Pyridine ring vibrations
C-O-C Stretch1150 - 1050Ether linkage (strong)

Purity and Stability Assessment via Chromatography

Confirming the purity of the compound is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Causality of Experimental Choice: A reverse-phase HPLC (RP-HPLC) method is selected for its versatility and ability to separate the polar parent compound from less polar potential impurities. UV detection is ideal due to the strong absorbance of the pyridine chromophore. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, and reliable.[4][5]

Protocol: Validated RP-HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample in the initial mobile phase composition at a concentration of ~0.5 mg/mL.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[4]

Data Presentation: HPLC Validation Summary (Example)

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD Report0.01 µg/mL
LOQ Report0.03 µg/mL

Solid-State Characterization

For a crystalline solid, understanding its solid-state properties is crucial for formulation, stability, and intellectual property.

Causality of Experimental Choice: X-ray Powder Diffraction (XRPD) provides a unique "fingerprint" of the crystalline form, essential for identifying polymorphs and ensuring batch-to-batch consistency. If a single crystal can be grown, Single-Crystal X-ray Diffraction provides the absolute, unambiguous three-dimensional structure.[6]

Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the sample (~10 mg) to ensure a random orientation of crystallites.

  • Mounting: Pack the sample into a standard XRPD sample holder.

  • Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of approximately 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is a characteristic fingerprint of the specific crystalline form.

Integrated Characterization Workflow

The power of this multi-faceted approach lies in the integration of data from all techniques to build a cohesive and irrefutable profile of the molecule. Each technique provides a piece of the puzzle, and together they confirm the identity, purity, and form of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

G cluster_0 Synthesis & Initial Isolation cluster_1 Structural Confirmation cluster_2 Purity & Quality Control cluster_3 Solid-State Analysis Synthesis Chemical Synthesis NMR 1H & 13C NMR Synthesis->NMR Identity MS High-Resolution MS Synthesis->MS Identity IR FT-IR Spectroscopy Synthesis->IR Identity HPLC RP-HPLC (Purity) Synthesis->HPLC Purity XRPD XRPD Synthesis->XRPD Form Final Certificate of Analysis (CoA) Complete Structural Profile NMR->Final MS->Final IR->Final HPLC->Final XRPD->Final

Caption: Integrated workflow for comprehensive structural characterization.

References

  • Molport. (n.d.). 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2. Retrieved from [Link]

  • Appchem. (n.d.). 2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxypyridine-4-carboxamide. PMC. Retrieved from [Link]

  • MDPI. (2022, March 11). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(Oxan-4-yloxy)pyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(Oxan-4-yloxy)pyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions. Retrieved from [Link]

  • PubMed. (2017, June 13). Crystal structures of N'-amino-pyridine-2-carboximidamide and N'-{[1-(pyridin-2-yl)ethyl-idene]amino}-pyridine-2-carboximidamide. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • ResearchGate. (2026, February 25). QBD-based RP-HPLC Method Development and Validation for Thioacetazone and Isoniazide in Pharmaceutical Dosage Forms as per ICH Guidelines. Retrieved from [Link]

  • MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Retrieved from [Link]

  • MDPI. (2025, March 26). Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride Abstract This technical guide provides a comprehensive framework for the characterization of the (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the (CAS: 1394041-45-2).[1][2][3][4] As a molecule of interest within pharmaceutical research, a thorough understanding of its fundamental properties is critical for advancing drug development efforts, from formulation to preclinical assessment. This document outlines detailed, field-proven methodologies for determining the compound's identity, structure, solubility, pKa, purity, and stability profile. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and scientifically grounded approach to characterizing this and similar chemical entities.

Chemical Identity and Structure

The foundational step in any analytical program is the unambiguous confirmation of the molecule's identity and structure. 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a pyridine derivative featuring a tetrahydropyranyloxy substituent at the 2-position and a carboximidamide (amidine) group at the 4-position, supplied as a hydrochloride salt.[1]

Table 1: Compound Identification

Parameter Value Source
IUPAC Name 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride N/A
CAS Number 1394041-45-2 [1][2][3]
Molecular Formula C₁₁H₁₆ClN₃O₂ [1][2]
Molecular Weight 257.72 g/mol [1][2]
Canonical SMILES C1COCC(O1)OC2=NC=C(C=C2)C(=N)N.Cl [1]

| InChI Key | CAZGPFIEABYYMS-UHFFFAOYSA-N |[1] |

Caption: Chemical structure of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. High-resolution mass spectrometry confirms the elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The primary objective of NMR analysis is to confirm that the synthesized molecule's structure matches the expected arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR). The choice of a deuterated solvent is critical; for a hydrochloride salt, which is typically polar and crystalline, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high solubilizing power. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the residual DMSO solvent peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the proton spectrum.

    • Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.[5]

  • Data Interpretation: Correlate the observed chemical shifts, coupling constants (for ¹H), and integrations with the expected structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is employed to determine the compound's exact mass, which in turn confirms its elemental formula. For a molecule containing basic nitrogen atoms like the pyridine and amidine groups, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as these sites are readily protonated to form [M+H]⁺ ions. Coupling liquid chromatography to the mass spectrometer (LC-MS) allows for the analysis of the pure compound and the potential identification of impurities.[6][7]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a final concentration of 1-10 µg/mL for injection.

  • Chromatography:

    • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for this moderately polar compound.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid aids in the ionization process for positive mode ESI.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.

    • Acquisition Mode: Full scan MS from m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass.

Table 2: Expected Mass Spectrometric Data

Parameter Description Expected Value
Molecular Formula (Free Base) C₁₁H₁₅N₃O₂ N/A
Exact Mass (Free Base) Calculated monoisotopic mass 221.1164

| Observed Ion [M+H]⁺ | Protonated parent molecule | m/z 222.1237 |

Core Physicochemical Properties

These properties govern the behavior of the compound in solution and are paramount for designing formulations and predicting its in vivo performance.

Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It is essential to measure solubility in various aqueous media relevant to the physiological environment, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), in addition to water and phosphate-buffered saline (PBS).

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a series of vials containing different aqueous media (e.g., Water, PBS pH 7.4, SGF pH 1.2).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[9]

  • Calculation: Calculate the solubility in mg/mL or µM.

Table 3: Solubility Profile (Template for Results)

Medium pH Temperature (°C) Solubility (mg/mL)
Deionized Water ~7.0 25 [To be determined]
PBS 7.4 37 [To be determined]
SGF (without pepsin) 1.2 37 [To be determined]

| SIF (without pancreatin) | 6.8 | 37 | [To be determined] |

Acidity Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. This is crucial as the ionization state affects solubility, permeability across biological membranes, and receptor binding. 2-(Oxan-4-yloxy)pyridine-4-carboximidamide possesses at least two key ionizable centers: the pyridine ring nitrogen and the strongly basic amidine group. Potentiometric titration is a direct and reliable method for determining pKa values.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in water or a water/co-solvent mixture if solubility is limited.

  • Titration: Place the solution in a jacketed beaker at 25°C. Titrate the solution with a standardized 0.1 M HCl solution, followed by a back-titration with 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the pKa from the derivative of the curve.

Table 4: Predicted and Experimental pKa Values

Ionizable Group Predicted pKa (Approx.) Experimental pKa
Carboximidamidinium >10 [To be determined]

| Pyridinium | ~4-5 | [To be determined] |

Chemical Purity and Stability

Ensuring the purity of a drug candidate is a regulatory requirement and is essential for accurate biological testing. Stability studies are performed to understand how the compound degrades under various stress conditions, which informs storage requirements and shelf-life.

Purity Determination by RP-HPLC

Expertise & Experience: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone of purity analysis. The method must be capable of separating the main compound from any process impurities and potential degradants. UV detection is suitable due to the presence of the UV-active pyridine chromophore.

Experimental Protocol: RP-HPLC for Purity

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; a wavelength around 260 nm is a logical starting point.

  • Analysis: Inject a solution of the compound (~0.5 mg/mL). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Forced Degradation (Stress Testing)

Expertise & Experience: Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products. This is critical for developing a stability-indicating analytical method and for understanding potential liabilities of the molecule.

G Start Compound Solution (e.g., 1 mg/mL) A Acid Hydrolysis 0.1 M HCl, 60°C Start->A B Base Hydrolysis 0.1 M NaOH, 60°C Start->B C Oxidation 3% H₂O₂, RT Start->C D Thermal Solid, 80°C Start->D E Photolytic Solution, UV/Vis Light Start->E End Analyze all samples by Stability-Indicating HPLC A->End B->End C->End D->End E->End

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Store the solid powder in an oven at 80°C.

    • Photolytic: Expose a solution to UV and visible light (ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before dilution. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the main peak.

Table 5: Forced Degradation Summary (Template for Results)

Condition Duration/Temp % Assay Remaining No. of Degradants Observations
Control N/A 100 0 Clear solution
0.1 M HCl 24h / 60°C [To be determined] [To be determined] [e.g., No change]
0.1 M NaOH 8h / 60°C [To be determined] [To be determined] [e.g., Significant degradation]
3% H₂O₂ 24h / RT [To be determined] [To be determined] [e.g., Minor degradation]
Thermal (Solid) 7 days / 80°C [To be determined] [To be determined] [e.g., No change]

| Photolytic | ICH Q1B | [To be determined] | [To be determined] | [e.g., Photosensitive] |

Conclusion

This guide provides a robust, scientifically-driven framework for the comprehensive physicochemical characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions throughout the drug development lifecycle. The methodologies for structural confirmation, solubility and pKa determination, and purity and stability assessment are grounded in standard pharmaceutical industry practices and are designed to ensure data integrity and regulatory compliance.

References

  • Supporting Information for a scientific article. The Royal Society of Chemistry.
  • 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | 1394041-45-2. Molport.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. Sapphire Bioscience.
  • 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2. Thoreauchem.
  • 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride 1394041-45-2 Canada. Guidechem.
  • Recent advancements in LC-MS/MS technology for enabling improvements in the multi-residue analysis of veterinary drugs in food. Thermo Fisher Scientific.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.
  • Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimiz
  • Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Agilent Technologies.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
  • Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Research Article.

Sources

Foundational

Molecular Weight and Lipophilicity Profiling of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Executive Summary The compound 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Understanding its exact physicochemical parameters—specifically its molecular weight distribution (free base vs. salt) and its lipophilicity profile (LogP vs. LogD)—is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics.

This technical guide provides a rigorous structural deconstruction of the molecule, establishes the theoretical basis for its partitioning behavior, and outlines a self-validating experimental protocol for determining its distribution coefficient at physiological pH.

Structural and Physicochemical Characterization

The target molecule consists of a central pyridine core substituted at the C2 position with an oxan-4-yloxy (tetrahydropyran) group and at the C4 position with a carboximidamide (amidine) group. It is formulated as a hydrochloride salt.

Molecular Weight Dynamics

The molecular weight (MW) of a compound directly influences its diffusion rate and membrane permeability. For this molecule, we must distinguish between the active pharmaceutical ingredient (free base) and its formulated state (HCl salt). The free base has a molecular weight of 221.26 g/mol . The addition of the hydrochloride salt increases the total molecular weight to 257.72 g/mol .

Causality in Salt Selection: The free base of an amidine is highly basic and prone to hygroscopicity and chemical degradation. Formulating it as a hydrochloride salt forces the amidine into its protonated state, yielding a stable, crystalline solid that ensures rapid and complete dissolution in aqueous media during in vitro assays.

Table 1: Physicochemical Properties Summary
ParameterValue
Chemical Name 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
CAS Registry Number 1394041-45-2
Molecular Formula (Salt) C₁₁H₁₆ClN₃O₂
Molecular Weight (Salt) 257.72 g/mol
Molecular Weight (Free Base) 221.26 g/mol
SMILES String N=C(C1=CC(OC2CCOCC2)=NC=C1)N.[H]Cl

(Data corroborated by established chemical supplier databases [1])

SPR_Mapping Molecule 2-(Oxan-4-yloxy)pyridine- 4-carboximidamide HCl MW: 257.72 g/mol Amidine Amidine Group pKa ~11-12 Highly Polar (Decreases LogD) Molecule->Amidine Pyridine Pyridine Core pKa ~5.2 Moderate Lipophilicity Molecule->Pyridine Oxan Oxan-4-yloxy Ring H-bond Acceptors Increases MW (+101 Da) Molecule->Oxan HCl Hydrochloride Salt Enhances Aqueous Solubility Molecule->HCl

Figure 1: Structure-Property Relationship (SPR) mapping of the target molecule's functional groups.

Lipophilicity: LogP vs. LogD (pH 7.4)

Lipophilicity is the primary driving force behind a molecule's interaction with biological membranes. It is quantified using two distinct metrics:

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral, unionized species.

  • LogD (Distribution Coefficient): Measures the lipophilicity of all species (ionized and neutral) at a specific pH, typically physiological pH (7.4).

The Amidine Effect on Partitioning

The carboximidamide (amidine) group is a strong base. According to established medicinal chemistry literature surrounding [2], the pKa of an aromatic amidine typically ranges from 11.0 to 12.0.

Using the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the amidine group is >99.9% protonated . This localized positive charge creates a massive hydration shell around the molecule, making it highly hydrophilic. Consequently, while the calculated LogP (cLogP) of the neutral free base might hover slightly above zero due to the lipophilic contributions of the oxan and pyridine rings, the actual LogD at pH 7.4 will be heavily negative.

Table 2: Estimated Lipophilicity and Ionization Profile
ParameterEstimated RangeMechanistic Driver
cLogP (Neutral Species) +0.5 to +1.2Hydrophobic surface area of pyridine and oxan rings.
cLogD (at pH 7.4) -1.5 to -0.5>99.9% ionization of the basic amidine group.
pKa (Amidine) 11.0 - 12.0Resonance stabilization of the protonated amidinium ion.
pKa (Pyridine) 4.5 - 5.5Electron-donating effect of the C2 ether linkage.

Experimental Protocol: Self-Validating LogD Determination

To empirically determine the LogD of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a modified Shake-Flask method based on [3] must be employed.

Because the protonated amidine partitions poorly into octanol, UV-Vis spectroscopy lacks the sensitivity required to quantify the trace amounts of analyte in the organic phase. Therefore, LC-MS/MS is mandatory. Furthermore, to ensure the system is self-validating, a reference standard with a known LogD must be co-incubated.

Step-by-Step Methodology
  • Phase Saturation (Crucial for Causality): Stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Reasoning: Pre-saturating the phases prevents volume shifts and micro-emulsion formation during the actual assay.

  • Analyte & Control Spiking: Dissolve the target HCl salt in the aqueous phase to a concentration of 100 µM. Simultaneously, spike in 100 µM of Atenolol (a hydrophilic reference standard with a known LogD of ~0.23).

  • Partitioning: Combine 1 mL of the spiked aqueous phase with 1 mL of the saturated octanol phase in a glass vial. Vortex vigorously for 1 hour at 25°C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes. Reasoning: Centrifugation breaks any aqueous micro-droplets suspended in the octanol layer. Failure to do this will artificially inflate the apparent octanol concentration, leading to a falsely elevated LogD.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:10 in methanol to ensure compatibility with the mobile phase. Quantify the concentrations of both the target compound and Atenolol using LC-MS/MS (Multiple Reaction Monitoring mode).

  • System Validation Check: Calculate the LogD of Atenolol. Validation Rule: If the calculated LogD of Atenolol deviates by more than ±0.1 log units from its literature value (0.23), the assay is deemed invalid (likely due to emulsion contamination or pH drift) and must be repeated.

  • Final Calculation: Calculate the LogD of the target compound using the formula: LogD = Log10([Analyte]octanol / [Analyte]aqueous).

LogD_Workflow A 1. Phase Saturation Octanol & pH 7.4 Buffer B 2. Analyte & Control Spiking Target + Atenolol Standard A->B C 3. Partitioning Vortex 1h for Equilibrium B->C D 4. Phase Separation Centrifugation at 3000g C->D E 5. LC-MS/MS Quantification Analyze Both Phases D->E F 6. Validation Check Verify Atenolol LogD E->F G 7. LogD Calculation Target Compound Profiling F->G

Figure 2: Self-validating shake-flask protocol for LogD (pH 7.4) determination via LC-MS/MS.

Implications for Drug Development

The combination of a moderate molecular weight (257.72 g/mol as a salt) and a highly negative LogD presents specific challenges and opportunities in drug design:

  • Solubility vs. Permeability: The compound will exhibit excellent aqueous solubility, making intravenous or oral liquid formulations straightforward. However, its negative LogD indicates poor passive transcellular permeability across the lipid bilayer of the gastrointestinal tract or the Blood-Brain Barrier (BBB).

  • Optimization Strategies: If intracellular target engagement is required, medicinal chemists often employ prodrug strategies (e.g., masking the amidine as an amidoxime or a carbamate) to temporarily increase the LogD, allowing the molecule to cross membranes before being enzymatically cleaved back into the active amidine.

References

  • Rombouts, F. J., et al. "BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD iLibrary. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and Stock Management of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Technical Guide Executive Summary The compound 2-(Oxan-4-yloxy)pyridine-4-carboximidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Technical Guide

Executive Summary

The compound 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a highly specialized building block frequently utilized in small-molecule library synthesis and pharmacological screening. Because it features a protonated carboximidamide (amidine) group stabilized as a hydrochloride salt, its dissolution thermodynamics require precise solvent management. This application note provides a self-validating, step-by-step protocol for preparing highly stable, artifact-free Dimethyl Sulfoxide (DMSO) stock solutions, ensuring reproducibility in downstream in vitro and in vivo assays.

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the exact physicochemical parameters of the compound to calculate molarity accurately and anticipate solvent interactions [1].

ParameterSpecification
Chemical Name 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
CAS Registry Number 1394041-45-2
Molecular Formula C₁₁H₁₅N₃O₂ · HCl
Molecular Weight 257.72 g/mol
Salt Form Hydrochloride (HCl)
Recommended Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Solvation Thermodynamics & Expert Insights

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely adding powder to a liquid; it is a thermodynamic process that dictates the entire trajectory of your experiment.

The Role of the Hydrochloride Salt in DMSO: While hydrochloride salts are primarily synthesized to enhance aqueous solubility for in vivo dosing, they possess strong ionic crystal lattices. In a polar aprotic solvent like DMSO (dielectric constant ϵ≈47 ), the highly polarized sulfoxide oxygen acts as a potent hydrogen-bond acceptor. This disrupts the crystal lattice by strongly solvating the protonated carboximidamide group and the pyridine ring [2]. The chloride counterion is also solvated, allowing the salt to dissolve completely, often achieving concentrations upwards of 50–100 mM.

The Threat of Hygroscopicity and Hydrolysis: DMSO is notoriously hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. For this specific compound, the introduction of water into the DMSO stock poses a severe risk: amidine hydrolysis . Under slightly basic or aqueous conditions over prolonged storage, the carboximidamide group can hydrolyze into a corresponding amide or carboxylic acid, destroying the compound's pharmacological activity [3]. Therefore, utilizing strictly anhydrous DMSO and purging vials with inert gas (Argon/Nitrogen) is a non-negotiable requirement for long-term stock integrity.

Quantitative Preparation Guide

To minimize repeated freeze-thaw cycles, researchers should calculate the exact volume of DMSO required to reach the target concentration and immediately aliquot the solution. Use the table below to determine the volume of Anhydrous DMSO needed based on the mass of your compound.

Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 20 mM Volume of DMSO for 50 mM
1.0 mg 388.0 µL194.0 µL77.6 µL
5.0 mg 1940.1 µL970.1 µL388.0 µL
10.0 mg 3880.2 µL1940.1 µL776.0 µL

Formula used: Volume (mL) = Mass (mg) /[Target Concentration (mM) × Molecular Weight (257.72 g/mol )]

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . Each phase includes a quality control (QC) checkpoint to ensure the integrity of the solution before proceeding.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the sealed vial of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating premature hydrolysis.

  • Precision Weighing: In a low-humidity environment, weigh the desired mass using an analytical balance (e.g., 5.0 mg) into a sterile, amber glass vial or a low-bind microcentrifuge tube.

Phase 2: Dissolution & Homogenization
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO (e.g., 1940.1 µL for a 10 mM stock).

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds.

  • Mild Sonication: If particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Avoid prolonged sonication, which generates excessive heat and can degrade the compound.

    • QC Checkpoint: Perform a visual inspection against a light source. The solution must be 100% clear. If you observe birefringence (sparkling) when tilting the vial, microcrystals are still present. Sonicate for an additional 2 minutes.

Phase 3: Aliquoting & Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or dry Nitrogen gas over the headspace of each tube before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer them to a -80°C freezer for long-term storage (up to 6 months).

Workflow N1 1. Thermal Equilibration (Desiccator to Room Temp) N2 2. Precision Weighing (Analytical Balance) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO ≥99.9%) N2->N3 N4 4. Homogenization (Vortex & Mild Sonication) N3->N4 N5 5. Aliquoting (Single-Use Amber Vials) N4->N5 N6 6. Cryopreservation (Argon Purge, -80°C) N5->N6

Fig 1. Standard operating workflow for DMSO stock preparation and cryopreservation.

Downstream Assay Integration

When transitioning from a pure DMSO stock to an aqueous biological assay (e.g., enzymatic screening or cell culture), the sudden shift in solvent polarity can cause the compound to crash out of solution.

Best Practice for Aqueous Dilution: Never add the aqueous buffer directly to the concentrated DMSO stock. Instead, perform serial dilutions in 100% DMSO to reach an "intermediate concentration," and then spike this intermediate directly into the vigorously mixing aqueous buffer. This leverages the "parachute effect," maintaining the compound in a metastable supersaturated state long enough for the assay to complete [4]. Ensure the final DMSO concentration in the assay does not exceed 0.1% to 0.5% to prevent solvent-induced cytotoxicity.

Dilution S1 Master Stock (10 mM in 100% DMSO) S2 Intermediate Dilution (1 mM in 100% DMSO) S1->S2 1:10 in DMSO S3 Working Solution (10 µM in Assay Buffer) S2->S3 1:100 in Buffer (Vortex immediately) S4 In Vitro Assay (Final DMSO ≤ 0.1%) S3->S4 Add to Target

Fig 2. Optimal serial dilution pathway to prevent aqueous precipitation.

Troubleshooting & Quality Control

  • Issue: Precipitation upon thawing.

    • Cause: DMSO freezes at 18.5°C. During the freeze-thaw cycle, localized concentration gradients can force the compound out of solution.

    • Solution: Allow the aliquot to reach room temperature completely. Vortex vigorously and apply mild sonication (37°C water bath for 2 minutes) until the solution is visually clear.

  • Issue: Loss of pharmacological activity over time.

    • Cause: Water contamination leading to amidine hydrolysis.

    • Solution: Implement high-throughput LC-MS/MS or NMR quality control checks on stock solutions every 3 to 6 months to verify purity and structural integrity [2]. Discard any aliquots showing >5% degradation.

References

  • MolPort Database. 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | 1394041-45-2. Molport. Retrieved March 27, 2026, from[Link]

  • Chromatography Online. Separation Science in Drug Development, Part II: High-Throughput Characterization. LCGC International. Retrieved March 27, 2026, from[Link]

  • bioRxiv. Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase: a cautionary tale of what goes in, does not always come out. Cold Spring Harbor Laboratory. Retrieved March 27, 2026, from[Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. American Chemical Society. Retrieved March 27, 2026, from[Link]

Application

HPLC method development for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride Authored by: A Senior Application Scientist Abstract This comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. This novel pyridine derivative, with its basic functional groups, presents unique challenges that necessitate a carefully optimized approach. This document provides a detailed protocol, from initial screening to full validation, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and robustness.

Introduction and Analyte Properties

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol .[1][2] Its structure features a pyridine ring, an oxane moiety, and a basic carboximidamide group. The presence of the pyridine ring and the carboximidamide function (a type of amidine) confers basic properties to the molecule, making the control of mobile phase pH a critical parameter for achieving good peak shape and reproducible retention in reversed-phase HPLC.[3] The pyridine structure also contains a chromophore that allows for ultraviolet (UV) detection, a common and robust detection method in HPLC.[4][5]

The development of a reliable and validated HPLC method is paramount for the pharmaceutical development of this compound. Such a method is essential for purity testing, stability studies, and quantification in formulated products, ensuring the safety and efficacy of the potential drug substance.[6]

Foundational Principles of Method Development

The strategy for this method development is based on a systematic, multi-step process designed to achieve a specific analytical goal: a robust, reliable, and efficient separation of the target analyte from potential impurities and degradation products. Reversed-phase chromatography is selected as the initial approach due to its versatility and wide applicability in the pharmaceutical industry for moderately polar to non-polar compounds.[7]

The core of the development process involves a logical progression from understanding the analyte's properties to a full validation of the final method, as outlined in the workflow below.

cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, Solubility, UV Spectra) B Initial Column & Mobile Phase Screening A->B C Select Optimal UV Wavelength B->C D Optimize Mobile Phase (pH, Organic Ratio, Buffer) C->D Proceed to Optimization E Optimize Physical Parameters (Flow Rate, Temperature) D->E F Assess System Suitability (Tailing, Plates, Resolution) E->F G Method Validation (ICH Guidelines) F->G Proceed to Validation H Finalize Method Parameters G->H I Document Application Note H->I

Caption: High-Level Workflow for HPLC Method Development.

Materials, Reagents, and Instrumentation

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

  • Chromatography Data System (CDS) : Empower™, Chromeleon™, or equivalent.

  • Columns :

    • Screening Column 1: Waters XBridge C18, 4.6 x 150 mm, 5 µm

    • Screening Column 2: Phenomenex Kinetex C18, 4.6 x 150 mm, 5 µm

    • Alternative Phase: Ascentis RP-Amide for potentially better peak shape for polar bases.[7]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥99%)

    • Ammonium formate (≥99%)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Phosphoric acid (≥85%)

    • Potassium phosphate monobasic

  • Reference Standard : 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (purity >99%).

Experimental Protocol: Method Development

This protocol is a guide. The specific concentrations, gradient times, and pH values should be adjusted based on the observed chromatography.

Step 1: Preparation of Solutions
  • Diluent Preparation : A mixture of Acetonitrile:Water (50:50, v/v) is a good starting point. The final optimized mobile phase is often the best choice for a diluent.

  • Standard Stock Solution : Accurately weigh and dissolve approximately 25 mg of the reference standard in 25 mL of diluent to obtain a concentration of 1.0 mg/mL.

  • Working Standard Solution : Dilute the stock solution with the diluent to a concentration of approximately 0.1 mg/mL for initial screening.

Step 2: Initial Screening and Wavelength Selection
  • Rationale : The goal is to find initial conditions that successfully elute the analyte from the column with a reasonable retention time. A generic gradient is used to cover a wide elution window. A C18 column is the industry workhorse and the most logical starting point for reversed-phase methods.[7]

  • Protocol :

    • Install the C18 column and set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Define the mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Set the PDA detector to scan from 200 to 400 nm.

    • Equilibrate the system with the initial mobile phase composition for at least 15 minutes.

    • Inject 10 µL of the working standard solution and run the following gradient:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
Step 3: Method Optimization
  • Rationale : Optimization is a systematic process to achieve the desired chromatographic performance, focusing on peak shape, resolution from impurities, and analysis time. For a basic compound like our analyte, mobile phase pH is the most critical parameter to adjust.[7]

Start Initial Peak Observed (from Screening) pH Adjust Mobile Phase pH (e.g., pH 3.0, 4.5, 7.0) Is peak shape acceptable? Start->pH pH->pH Organic Adjust Organic Modifier (Acetonitrile vs Methanol) Is retention optimal? pH->Organic Yes Organic->Organic Gradient Optimize Gradient Slope (Steeper for speed, Shallower for resolution) Organic->Gradient Yes Temp Adjust Column Temperature (e.g., 25, 30, 40 °C) To fine-tune selectivity? Gradient->Temp Flow Adjust Flow Rate (e.g., 1.0, 1.2 mL/min) To reduce run time? Temp->Flow End Optimized Method (Meets System Suitability) Flow->End

Caption: Logical Flow for Chromatographic Method Optimization.

  • Protocol for Optimization :

    • pH Adjustment : The pKa of the pyridine and carboximidamide groups will dictate their ionization state. It is crucial to work at a pH at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state and prevent peak splitting or broadening.[7]

      • Prepare mobile phases with different buffers:

        • Acidic pH (~3.0) : 20 mM Potassium Phosphate, pH adjusted with Phosphoric Acid.

        • Mid-range pH (~4.5) : 20 mM Ammonium Formate, pH adjusted with Formic Acid.

      • Inject the standard using an isocratic or shallow gradient elution at each pH condition and observe the peak shape and retention time. Select the pH that provides the best peak symmetry (tailing factor close to 1.0).

    • Organic Modifier : Compare Acetonitrile and Methanol as the organic modifier (%B). Acetonitrile often provides better peak shapes and lower backpressure.

    • Gradient/Isocratic Elution : Based on the results, refine the gradient to ensure the analyte elutes with a reasonable retention factor (k') between 2 and 10 and is well-resolved from any impurities. If possible, an isocratic method is often preferred for its simplicity and robustness.[8]

    • Column Temperature and Flow Rate : Investigate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on selectivity and retention. A higher temperature can reduce viscosity and improve peak efficiency. Adjust the flow rate (e.g., 1.0 to 1.5 mL/min) to balance analysis time and resolution.

Step 4: Final Optimized Method (Example)

The following table presents a hypothetical but plausible set of optimized conditions derived from the development process.

ParameterOptimized Condition
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol: Method Validation (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity / Selectivity (Peak Purity, Resolution from Placebo) Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Accuracy Accuracy / Recovery (Spiked Placebo at 3 levels, 3 reps) Precision Precision (Repeatability & Intermediate) Repeatability Repeatability (Intra-assay) (6 reps at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst, instrument) Precision->Intermediate LOD Limit of Detection (LOD) (S/N Ratio of 3:1) LOQ Limit of Quantitation (LOQ) (S/N Ratio of 10:1) Robustness Robustness (Small variations in pH, Temp, Flow)

Caption: Key Parameters for HPLC Method Validation per ICH Guidelines.

Validation Protocol Summary
  • Specificity : Inject the diluent, a placebo (formulation matrix without the active ingredient), and the standard solution. The analyte peak should be free from interference. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity : Prepare at least five concentrations of the standard across a range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy : Analyze, in triplicate, a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.[10]

  • Precision :

    • Repeatability (Intra-assay) : Perform six replicate injections of the standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision : Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over these variables should meet predefined acceptance criteria.[6]

  • LOD & LOQ : Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness : Intentionally make small variations in the method parameters (e.g., pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results and system suitability.

Data Presentation (Example Validation Data)

Table 1: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
50 251000
75 374500
100 502000
125 628000
150 751500

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) % RSD
80% 99.5 0.8
100% 100.3 0.6

| 120% | 99.8 | 0.7 |

Table 3: Precision (Repeatability)

Injection Peak Area (mAU*s)
1 501500
2 502500
3 503000
4 501000
5 502800
6 502200
Mean 502167

| % RSD | 0.15% |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a robust RP-HPLC method for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. By following a systematic approach that prioritizes understanding the analyte's physicochemical properties and logically optimizing chromatographic parameters, a reliable method suitable for quality control and stability testing can be achieved. The emphasis on controlling mobile phase pH is critical for this basic compound. The final validated method will be specific, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link]

  • MolPort. 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. Available from: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. 2015. Available from: [Link]

  • Thoreauchem. 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2. Available from: [Link]

  • PubMed. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin. 2023. Available from: [Link]

  • MDPI. Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. 2022. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Welcome to the dedicated technical support guide for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS 1394041-45-2). This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS 1394041-45-2). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured approach to troubleshooting and improving solubility, grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

Q1: What is the chemical structure of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride and how might it influence solubility?

A1: The compound has a molecular formula of C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol .[1][2][3] Its structure includes a pyridine ring, an oxane moiety, and a carboximidamide group, and it is supplied as a hydrochloride salt. The pyridine nitrogen is basic, and the carboximidamide group can also be protonated. As a hydrochloride salt, it is expected to be more soluble in water than its free base form. However, factors such as the overall hydrophobicity of the molecule can still limit its aqueous solubility.

Q2: I'm observing poor aqueous solubility with this compound. What are the first troubleshooting steps?

A2: The initial and most critical step is to determine the pH-solubility profile of the compound. Since it is a basic compound, its solubility is expected to be highly dependent on the pH of the aqueous medium.[4] A systematic evaluation of its solubility at different pH values will provide the foundational data needed to select an appropriate solubilization strategy.

Q3: Why is my hydrochloride salt not as soluble as expected?

A3: While hydrochloride salts are generally more soluble than their free base counterparts, several factors can still limit solubility.[5][6] These include the common ion effect, where the presence of chloride ions in the solution (e.g., from the buffer) can suppress the dissolution of the hydrochloride salt.[5][7] Additionally, the intrinsic properties of the molecule, such as high lipophilicity, can lead to low aqueous solubility despite salt formation.

Q4: What are the main strategies to improve the solubility of this compound?

A4: A variety of techniques can be employed, ranging from simple to more advanced methods. The most common approaches for a compound like this include:

  • pH modification and buffering: Leveraging the pH-dependent solubility of the basic pyridine moiety.[4][5]

  • Use of co-solvents: Reducing the polarity of the aqueous medium.[8][9]

  • Complexation with cyclodextrins: Encapsulating the hydrophobic parts of the molecule.[8][10]

  • Addition of surfactants: Forming micelles that can solubilize the compound.[8]

  • Particle size reduction: Increasing the surface area for dissolution.[8][11]

The choice of method depends on the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and the compatibility of excipients.[11]

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for identifying and overcoming the solubility challenges associated with 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

Step 1: Foundational Analysis - pH-Solubility Profiling

Rationale: Understanding the relationship between pH and solubility is the cornerstone of formulating ionizable compounds. For a basic compound like 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, solubility is expected to increase as the pH decreases due to the protonation of the pyridine nitrogen and the carboximidamide group.[4]

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 9 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a known volume of each buffer in separate vials, add an excess amount of the compound to ensure a saturated solution.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separate solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the logarithm of the solubility (in mg/mL or µM) against the pH to visualize the pH-solubility profile.

Data Interpretation:

pHExpected Solubility TrendRationale
< 5 HighThe compound is likely fully protonated and in its more soluble cationic form.
5 - 7 DecreasingAs the pH approaches the pKa of the basic groups, the proportion of the less soluble free base increases.
> 7 LowThe compound is predominantly in its less soluble, neutral free base form.
Step 2: Simple Formulation Strategies

Based on the pH-solubility profile, you can select an appropriate initial strategy.

A. pH Adjustment and Buffer Selection

Rationale: If the pH-solubility profile indicates significantly higher solubility at a lower pH, adjusting the pH of your formulation to be at least 1-2 units below the pKa of the primary basic center is the most straightforward approach.[4]

Troubleshooting:

  • Precipitation upon dilution: If a concentrated stock solution in an acidic buffer precipitates when diluted into a neutral medium (e.g., cell culture media), consider using a co-solvent in the stock solution to maintain solubility upon dilution.

  • Buffer incompatibility: Ensure the chosen buffer does not react with the compound or interfere with downstream assays.

B. Co-solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[8][9] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of DMSO in water).

  • Determine solubility: Using the shake-flask method described above, determine the solubility of the compound in each co-solvent mixture.

  • Evaluate compatibility: Assess the tolerance of your experimental system (e.g., cells, enzymes) to the required concentration of the co-solvent.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0(Baseline from pH-solubility profile)
DMSO5(Experimental value)
DMSO10(Experimental value)
Ethanol5(Experimental value)
Ethanol10(Experimental value)

Workflow for Initial Solubility Troubleshooting

G start Start: Poor Aqueous Solubility ph_profile Determine pH-Solubility Profile start->ph_profile is_ph_dependent Is Solubility pH-Dependent? ph_profile->is_ph_dependent adjust_ph Adjust pH with Appropriate Buffer is_ph_dependent->adjust_ph Yes cosolvent Screen Co-solvents (DMSO, Ethanol, PEG400) is_ph_dependent->cosolvent No success Solubility Achieved adjust_ph->success is_cosolvent_effective Is Co-solvent Effective & Compatible? cosolvent->is_cosolvent_effective is_cosolvent_effective->success Yes advanced Proceed to Advanced Strategies is_cosolvent_effective->advanced No

Caption: Initial workflow for addressing poor aqueous solubility.

Step 3: Advanced Formulation Strategies

If simple pH adjustment and co-solvents are insufficient or incompatible with your experimental system, more advanced techniques may be necessary.

A. Cyclodextrin Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from water and increasing apparent solubility.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

Experimental Protocol: Phase-Solubility Study with Cyclodextrins

  • Prepare CD solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Determine compound solubility: Using the shake-flask method, determine the solubility of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride in each CD solution.

  • Plot the data: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.

Decision-Making Flow for Formulation Strategy

G start Initial Strategies Insufficient cyclodextrin Evaluate Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) start->cyclodextrin is_cd_effective Significant Solubility Increase? cyclodextrin->is_cd_effective surfactant Screen Surfactants (e.g., Polysorbates, Cremophor) is_cd_effective->surfactant No optimize_cd Optimize CD Formulation is_cd_effective->optimize_cd Yes is_surfactant_effective Effective at Low Concentration? surfactant->is_surfactant_effective particle_size Consider Particle Size Reduction (Micronization, Nanosuspension) is_surfactant_effective->particle_size No optimize_surfactant Optimize Surfactant Formulation is_surfactant_effective->optimize_surfactant Yes lipid For in vivo: Evaluate Lipid-Based Formulations particle_size->lipid

Caption: Workflow for selecting advanced solubility enhancement techniques.

B. Surfactant-Based Formulations

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their solubility in the bulk aqueous phase.[8]

Considerations:

  • Choice of Surfactant: Non-ionic surfactants like polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor® series) are commonly used.

  • Toxicity: Surfactant concentration should be kept as low as possible, as they can exhibit cellular toxicity.

  • CMC: The effective concentration for solubilization is above the CMC of the surfactant.

C. Particle Size Reduction

Rationale: For a solid compound, the dissolution rate is proportional to the surface area exposed to the solvent. Reducing the particle size, for instance through micronization or nanosizing, increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility.[8][11] This is particularly relevant for improving the bioavailability of oral formulations.

Techniques:

  • Micronization: Techniques like jet milling can reduce particle size to the micrometer range.

  • Nanosuspensions: Wet-bead milling or high-pressure homogenization can produce drug nanoparticles, which are typically stabilized with surfactants or polymers.

III. Summary and Recommendations

When encountering solubility issues with 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a systematic approach is crucial.

  • Characterize: Always begin by establishing a pH-solubility profile to understand the compound's intrinsic properties.

  • Start Simple: Attempt to use pH adjustment with a suitable buffer as the first line of strategy. If this is insufficient, explore the use of common co-solvents.

  • Advance Methodically: If simple methods fail, proceed to more complex formulations involving cyclodextrins or surfactants. The choice should be guided by the required solubility enhancement and the constraints of your experimental system.

  • Consider the Application: For in vivo studies, the formulation must be well-tolerated. For in vitro assays, ensure that the chosen excipients do not interfere with the assay's endpoint.

By following this structured troubleshooting guide, researchers can effectively identify and implement an appropriate strategy to overcome the aqueous solubility challenges of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, enabling successful and reliable experimentation.

References
  • Molport. (n.d.). 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(oxan-4-yloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide. Retrieved from [Link]

  • University of Huddersfield. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 2). Advanced Techniques in Solubility Enhancement of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ?. Retrieved from [Link]

Sources

Optimization

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride precipitation in cell culture media

This guide provides in-depth technical support for researchers using 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a critical small molecule modulator for cellular studies. Users have reported challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers using 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a critical small molecule modulator for cellular studies. Users have reported challenges with compound precipitation upon its introduction into standard cell culture media. This document offers a troubleshooting framework, detailed protocols, and a scientific rationale to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride precipitating when I add it to my cell culture media?

A: This is a common issue arising from a classic chemical principle. The compound is a basic molecule supplied as a hydrochloride (HCl) salt to make it water-soluble for stock preparation. Cell culture media, however, is buffered to a physiological pH (typically 7.2-7.4). When the acidic stock solution is diluted into the neutral medium, the compound can convert from its soluble, protonated (charged) form to its less soluble, neutral free-base form, causing it to precipitate out of solution.[1][2]

Q2: I dissolved the compound in DMSO. Why is it still crashing out in the media?

A: While DMSO is an excellent organic solvent for the compound, the problem is not the initial dissolution but the subsequent "solvent shift" when the DMSO stock is introduced into the aqueous media.[3] The compound is well-dissolved in 100% DMSO, but when this is diluted into the media, the solvent environment abruptly becomes >99% aqueous, drastically reducing the compound's solubility and causing precipitation.

Q3: Is the precipitate harmful to my cells?

A: Yes. The formation of a precipitate means the actual concentration of the dissolved, active compound in your experiment is unknown and significantly lower than intended, which will invalidate your results.[4] Furthermore, solid precipitates can cause physical stress to cells and may have confounding cytotoxic effects.

Q4: Can I just filter the media after the precipitate forms?

A: No, this is not recommended. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment.[4] The goal is to prevent precipitation in the first place to ensure the desired concentration of the soluble compound is achieved.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving precipitation issues.

Observation 1: Precipitate forms immediately upon adding the stock solution to the media.
  • Problem: The final concentration of the compound exceeds its thermodynamic solubility limit in the cell culture medium at 37°C. This is often due to a rapid change in pH and solvent polarity.[3][5]

  • Root Cause Analysis & Solution:

    • High Final Concentration: The most common cause is attempting to achieve a final concentration that is simply too high for the compound's aqueous solubility.

      • Action: Perform a dose-response experiment starting with a much lower concentration (e.g., 10-fold lower) to find the maximum soluble concentration in your specific media.

    • Improper Dilution Technique: Adding a small volume of highly concentrated stock directly into a large volume of media creates localized high concentrations that precipitate before they can disperse.[3]

      • Action: Implement a serial dilution method. First, create an intermediate dilution by adding the stock to a small volume of media (e.g., 100-200 µL). Mix vigorously, then add this intermediate dilution to the final volume of media.

    • Media Temperature: Adding the compound to cold media can decrease its solubility.

      • Action: Always pre-warm your cell culture medium to 37°C before adding the compound.[3]

Observation 2: The media looks clear initially, but a precipitate or cloudiness appears hours or a day later.
  • Problem: The initial concentration was likely in a supersaturated, metastable state. Over time, the compound crashes out of solution as it reaches its true thermodynamic equilibrium. This can also be influenced by interactions with media components or changes in the incubator environment.[3]

  • Root Cause Analysis & Solution:

    • Exceeded Thermodynamic Solubility: Even if it appears soluble at first, the concentration is too high for long-term stability.

      • Action: Reduce the final working concentration of the compound in your experiment.

    • Role of Serum: Fetal Bovine Serum (FBS) and other serum types contain proteins like albumin, which can bind to small molecules and help keep them in solution.[6][7] If you are using low-serum or serum-free media, the solubility will be significantly lower.

      • Action 1: If your experiment allows, increase the serum concentration.

      • Action 2: If using serum-free media is required, you must work at a lower final concentration of the compound.

    • Media Evaporation: In multi-well plates, evaporation from the outer wells can concentrate the compound over time, leading to precipitation.

      • Action: Ensure proper humidification of your incubator. For long-term experiments, consider using plates with sealing lids or filling the outer wells with sterile water or PBS.[8]

Observation 3: Precipitation is inconsistent between experiments.
  • Problem: This often points to issues with the stock solution's integrity or slight variations in protocol execution.

  • Root Cause Analysis & Solution:

    • Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to precipitate within the DMSO stock itself. This is often invisible at room temperature but means you are adding a suspension, not a solution, to your media.

      • Action: Aliquot your stock solution into single-use volumes upon initial preparation to eliminate freeze-thaw cycles.[4]

    • Incomplete Initial Dissolution: The compound may not have been fully dissolved in the stock solution initially.

      • Action: After dissolving the powder in DMSO, vortex vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution before making aliquots.

The Science Behind the Solution: pKa and the Henderson-Hasselbalch Equation

The behavior of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is governed by its chemical structure and the pH of its environment.

  • Key Functional Groups: The molecule has two basic nitrogen centers: the pyridine ring (pKa of the conjugate acid is ~5.2) and the much more basic carboximidamide group (pKa of the conjugate acid is estimated to be ~12.5).[9][10][11]

  • The Role of the HCl Salt: As a hydrochloride salt, the compound exists in its protonated, positively charged form (BH+), which is highly soluble in water.

  • The Shift in Cell Culture Media: Cell culture medium is buffered at a pH of ~7.4. According to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH+])), this pH is well above the pKa of the pyridinium ion and well below the pKa of the carboximidinium ion.[1][12] This means the pyridine will be mostly neutral, but the critical carboximidamide group will remain largely protonated and charged. However, the equilibrium will shift slightly, producing a small but significant amount of the neutral, far less soluble free-base form (B). If the total compound concentration is high enough, the concentration of this free base can exceed its own solubility limit, causing precipitation.[5]

Functional GrouppKa (of Conjugate Acid)State at pH 7.4Solubility of State
Pyridine~5.2[10]Mostly NeutralLower
Carboximidamide~12.5[11]Mostly Protonated (Charged)High
Overall Molecule Driven by both Equilibrium between charged and neutral forms Precipitation occurs if neutral form exceeds its solubility limit

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh the required amount of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride powder.

  • Dissolution: Add the appropriate volume of sterile-filtered, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the tube vigorously for 2 minutes. If any particulates remain, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication. Visually confirm that the solution is completely clear.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE).

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected sterile tubes. Store aliquots at -20°C or -80°C to prevent degradation and avoid freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Cell Culture Media

This protocol is designed to minimize precipitation during dilution.

  • Thaw and Inspect: Thaw a single-use aliquot of the 10 mM stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom and visually inspect to ensure no precipitate is present in the DMSO stock.

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C.[13]

  • Perform Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 198 µL of the pre-warmed 37°C media.

    • Add 2 µL of your 10 mM stock solution directly into the media in the tube. This creates a 1:100 dilution (100 µM intermediate concentration).

    • Immediately and vigorously mix by pipetting up and down or by vortexing for 5-10 seconds. This step is critical for rapid dispersion.

  • Final Dosing: Add the required volume of the 100 µM intermediate solution to your main culture vessel (flask or plate) containing pre-warmed media to achieve your final desired concentration (e.g., 1 µM, 10 µM).

  • Mix Gently: Gently swirl the culture vessel to ensure even distribution of the compound.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering precipitation.

G start Precipitation Observed in Cell Culture Media q_timing When does it occur? start->q_timing q_consistency Is it inconsistent between experiments? start->q_consistency immediate Immediately upon adding stock q_timing->immediate Immediately delayed Hours/Days later q_timing->delayed Delayed cause_immediate Potential Causes: 1. Concentration > Solubility Limit 2. Improper Dilution 3. Cold Media immediate->cause_immediate cause_delayed Potential Causes: 1. Supersaturated Solution 2. Low Serum Concentration 3. Media Evaporation delayed->cause_delayed solution_immediate Solutions: - Lower final concentration - Use serial dilution protocol - Pre-warm media to 37°C cause_immediate->solution_immediate solution_delayed Solutions: - Lower final concentration - Increase serum % (if possible) - Ensure incubator humidity cause_delayed->solution_delayed cause_inconsistent Potential Cause: Stock Solution Integrity q_consistency->cause_inconsistent Yes solution_inconsistent Solutions: - Aliquot stock to avoid freeze-thaw - Ensure complete initial dissolution - Prepare fresh stock cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for compound precipitation.

References

  • LookChem. Cas 124-42-5, Acetamidine hydrochloride. [Link]

  • PubChem. Pyridine | C5H5N | CID 1049. National Institutes of Health. [Link]

  • Pharmapproach. pH = pKa + log. [Link]

  • Wikipedia. Pyridine. [Link]

  • Academia.edu. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Jencks, W.P. & Westheimer, F.H. pKa Data Compiled by R. Williams. [Link]

  • pKa Data Compiled by R. Williams page-1. [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Grokipedia. Acetamidine hydrochloride. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • CHEManager International. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS 1394041-45-2).[1][2] This document provides in-depth troubleshooting advice and answers to frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS 1394041-45-2).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic yields and purity. The synthesis, which typically proceeds via a Pinner reaction followed by ammonolysis, is a robust but nuanced process where attention to detail is critical for success.

Synthesis Overview: The Pinner Reaction Pathway

The conversion of a nitrile, in this case, 2-(Oxan-4-yloxy)pyridine-4-carbonitrile, to the target amidine hydrochloride is a classic two-step sequence.[3]

  • Step 1: Imidate Ester Hydrochloride (Pinner Salt) Formation. The nitrile reacts with an alcohol (commonly ethanol or methanol) under strictly anhydrous acidic conditions, typically using hydrogen chloride gas, to form the corresponding imidate ester hydrochloride, also known as a Pinner salt.[4][5]

  • Step 2: Ammonolysis. The isolated Pinner salt is then treated with a source of ammonia to displace the alkoxy group, yielding the final 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.[3][6]

This guide will address common issues encountered in both stages of this synthesis.

Reaction Scheme

G Nitrile 2-(Oxan-4-yloxy)pyridine-4-carbonitrile PinnerSalt Imidate Ester Hydrochloride (Pinner Salt) Nitrile->PinnerSalt  Step 1: Anhydrous HCl,  Alcohol (e.g., EtOH)   AmidineHCl 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride (Final Product) PinnerSalt->AmidineHCl  Step 2: Ammonia (NH3)  

Caption: General two-step synthesis pathway.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental challenges.

Problem Area 1: Low Yield or Failure in Pinner Salt Formation (Step 1)

Question 1: My reaction stalls with significant starting nitrile remaining. What are the most likely causes?

Answer: This is a common issue almost always traced back to three factors: moisture, insufficient acid, or temperature.

  • Presence of Water: The Pinner reaction is notoriously sensitive to moisture.[4][7] Water will hydrolyze the activated nitrilium ion intermediate or the Pinner salt itself back to an amide or ester, consuming your reagents and preventing the formation of the desired imidate.

    • Causality: The reaction proceeds through a highly electrophilic nitrilium ion generated by protonation of the nitrile by HCl.[4][8] Water is a competing nucleophile with the alcohol. Its addition leads to an amide, which is often unreactive under these conditions.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (a freshly opened bottle or solvent dried over molecular sieves is recommended). The alcohol reactant must be anhydrous grade. The HCl gas must be dry; passing it through a sulfuric acid drying trap is essential.[4][7]

  • Insufficient HCl: Anhydrous HCl is not just a catalyst; it's a reagent that protonates the nitrile, activating it for nucleophilic attack by the alcohol.[4][9]

    • Causality: Incomplete saturation of the reaction mixture with HCl gas will result in a slow or incomplete reaction. The reaction endpoint is often marked by the precipitation of the Pinner salt.

    • Solution: Ensure a steady but slow stream of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress. In some protocols, the reaction vessel is kept under a slight positive pressure of an inert gas after HCl addition.[7]

  • Temperature Control: While the reaction is often run at low temperatures (0-15 °C) to minimize side reactions, temperatures that are too low can significantly slow the reaction rate.[7][10]

    • Causality: Imidate hydrochlorides can be thermally unstable.[10] However, the initial activation and reaction have a necessary activation energy.

    • Solution: Start the reaction at 0 °C during the HCl addition (which is exothermic) and then allow it to slowly warm to room temperature or maintain it at a specific low temperature as dictated by your protocol.[4]

Question 2: I'm observing the formation of an ester byproduct, 2-(Oxan-4-yloxy)pyridine-4-carboxylate, directly from the first step. Why?

Answer: The formation of an ester indicates hydrolysis of your Pinner salt intermediate.[3][7][8] This happens when water is introduced during the reaction or, more commonly, during workup.

  • Causality: The Pinner salt is highly susceptible to hydrolysis. If the isolated salt is exposed to atmospheric moisture or non-anhydrous solvents before the ammonolysis step, it will readily convert to the corresponding ester.

  • Solution:

    • Strict Anhydrous Workup: When isolating the Pinner salt, filter it under a blanket of inert gas (Nitrogen or Argon). Wash the salt with a cold, anhydrous non-polar solvent like diethyl ether to remove residual acid and starting materials.

    • Proceed Directly: If possible, consider telescoping the synthesis. After forming the Pinner salt and removing excess HCl (e.g., by sparging with nitrogen), you can sometimes proceed directly to the ammonolysis step in the same pot, avoiding a moisture-sensitive isolation.

Problem Area 2: Low Yield or Failure in Ammonolysis (Step 2)

Question 3: The Pinner salt was successfully formed, but the subsequent reaction with ammonia gives a low yield of the amidine.

Answer: This points to issues with the ammonolysis conditions, including the ammonia source, temperature, or competing side reactions.

  • Ammonia Source and Concentration: The effectiveness of ammonolysis depends on the nucleophilic attack of ammonia on the Pinner salt.

    • Causality: Using aqueous ammonia will introduce water, leading to the hydrolysis of the Pinner salt to the ester as a major side-product. The concentration of ammonia must be sufficient to drive the reaction to completion.

    • Solution: Use a solution of ammonia in an anhydrous alcohol (e.g., ammonia in methanol or ethanol). Alternatively, bubble anhydrous ammonia gas through the reaction mixture. The reaction is often run in a sealed vessel to maintain ammonia concentration, especially if elevated temperatures are required.[11]

  • Reaction Temperature: Ammonolysis may require heating to proceed at a reasonable rate.

    • Causality: The displacement of the alkoxy group by ammonia has an activation energy barrier. Insufficient temperature will lead to an incomplete reaction.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) in a sealed pressure-rated tube may be necessary.

  • Formation of Ammonium Chloride: The reaction produces one equivalent of ammonium chloride (NH₄Cl) for every equivalent of amidine hydrochloride formed.

    • Causality: High concentrations of NH₄Cl can sometimes complicate purification. While it is a natural byproduct, its presence can affect the solubility and crystallization of the desired product.

    • Solution: Purification strategies, such as recrystallization or washing with specific solvents, are designed to remove this salt. Some patented methods describe adding an alkoxide to react with the NH₄Cl, precipitating it as NaCl or KCl for easier removal.[12]

Problem Area 3: Product Purity and Isolation

Question 4: My final product is a sticky oil or fails to crystallize properly. How can I improve its physical form?

Answer: Amidine hydrochlorides can be hygroscopic, and impurities can inhibit crystallization.

  • Causality: Residual solvents, excess HCl, or inorganic salts (like NH₄Cl) can act as impurities that lower the melting point and prevent the formation of a stable crystal lattice. The inherent nature of the salt can also make it prone to absorbing atmospheric moisture.

  • Solution:

    • Solvent Choice for Precipitation/Crystallization: After the reaction, concentrate the mixture and attempt to precipitate the product by adding a non-polar solvent in which the amidine hydrochloride is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate).

    • Trituration: If an oil is obtained, try triturating it with a suitable solvent. This involves repeatedly stirring/grinding the oil with a solvent that will dissolve impurities but not the product, often inducing crystallization.

    • Drying: Ensure the final product is dried thoroughly under high vacuum to remove all traces of solvent and moisture.

Question 5: My NMR spectrum shows impurities. What are the most common organic byproducts?

Answer: Besides the starting nitrile, the most common organic impurities are the corresponding ester and amide.

ImpurityChemical NameFormation Pathway
Ester Methyl/Ethyl 2-(Oxan-4-yloxy)pyridine-4-carboxylateHydrolysis of the Pinner salt intermediate.[8]
Amide 2-(Oxan-4-yloxy)pyridine-4-carboxamidePartial hydrolysis of the starting nitrile under acidic conditions.[13][14]
  • Causality & Mitigation:

    • Ester Formation: As discussed, this arises from water contamination. The key is maintaining strict anhydrous conditions throughout the Pinner reaction and isolation.[4][7]

    • Amide Formation: While full hydrolysis of a nitrile to a carboxylic acid requires harsh conditions, partial hydrolysis to the amide can sometimes occur if the reaction conditions are not optimized (e.g., trace water at elevated temperatures).[13] Ensuring a high concentration of alcohol and HCl favors the Pinner pathway over direct nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Pinner reaction? A1: The Pinner reaction relies on the nucleophilic attack of an alcohol onto a nitrile that has been activated by acid. Water is also a nucleophile and can attack the activated nitrile. This leads to the formation of an amide, which is typically unreactive to further transformation under these conditions, thus terminating the desired reaction sequence and lowering the yield. Furthermore, any Pinner salt that does form can be rapidly hydrolyzed by water to an ester.[4][7][9]

Q2: Can I use a different acid catalyst instead of anhydrous HCl gas? A2: While gaseous HCl is traditional, alternatives exist. Solutions of HCl in anhydrous solvents (like dioxane or diethyl ether) are common and offer easier handling. Lewis acids such as trimethylsilyl triflate (TMSOTf) have also been reported to promote Pinner-type reactions, but these may favor ester formation upon workup and operate via a slightly different mechanism.[8][10] For the synthesis of an amidine, the classical HCl method is the most direct route.

Q3: What is the best way to monitor the progress of these reactions? A3: For the first step (Pinner salt formation), the reaction can be monitored by the disappearance of the starting nitrile using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The precipitation of the Pinner salt is also a strong visual indicator of progress. For the second step (ammonolysis), TLC or LC-MS are ideal for tracking the conversion of the imidate intermediate to the final amidine product.

Q4: My final product has a high ammonium chloride content. How can I remove it? A4: Ammonium chloride is a common byproduct of the ammonolysis step. While it can sometimes be removed by careful recrystallization from a suitable solvent system (e.g., an alcohol/ether mixture), this can be challenging due to similar solubilities. A chemical approach involves dissolving the crude product in an alcohol and adding a stoichiometric amount of a strong base like sodium methoxide.[12] This converts the ammonium chloride to sodium chloride, which is much less soluble in alcohols and can be removed by filtration before the final product is isolated from the filtrate.[12]

Troubleshooting Workflow

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis LowYield1 Low Yield or Stalled Reaction CheckMoisture Strictly Anhydrous Conditions? LowYield1->CheckMoisture CheckHCl Sufficient HCl Saturation? CheckMoisture->CheckHCl Yes DryReagents Action: Dry all solvents, glassware, and reagents. CheckMoisture->DryReagents No CheckTemp1 Correct Temperature? CheckHCl->CheckTemp1 Yes AddMoreHCl Action: Ensure steady HCl flow to saturation. CheckHCl->AddMoreHCl No OptimizeTemp1 Action: Maintain 0-15°C during addition, then warm. CheckTemp1->OptimizeTemp1 No LowYield2 Low Yield of Amidine CheckTemp1->LowYield2 Yes, Proceed CheckNH3 Anhydrous Ammonia Source? LowYield2->CheckNH3 CheckTemp2 Sufficient Temperature? CheckNH3->CheckTemp2 Yes UseAnhydrousNH3 Action: Use NH3 in MeOH/EtOH or anhydrous NH3 gas. CheckNH3->UseAnhydrousNH3 No OptimizeTemp2 Action: Gently heat (40-60°C) in a sealed tube. CheckTemp2->OptimizeTemp2 No end Pure Product CheckTemp2->end Yes, Purify start Start Synthesis start->LowYield1 start->LowYield2

Caption: A troubleshooting decision tree for the synthesis.

References
  • Pinner reaction - Grokipedia. (n.d.).
  • Pinner Reaction - J&K Scientific LLC. (2025, June 4).
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.).
  • "formation of amide byproduct in Pinner reaction" - Benchchem. (n.d.).
  • A Lewis acid-promoted Pinner reaction - PMC. (n.d.).
  • Pinner Reaction - Organic Chemistry Portal. (n.d.).
  • Pinner Reaction - SynArchive. (n.d.).
  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1).
  • Purifying method of high-purity amidine hydrochloride - Google Patents. (n.d.).
  • Aminolysis - Wikipedia. (n.d.).
  • Conversion of nitriles to amides - Chemistry LibreTexts. (2023, January 22).
  • 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | Sapphire Bioscience. (n.d.).
  • 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | 1394041-45-2 - Molport. (n.d.).

Sources

Optimization

Technical Support Center: Storage and Handling of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS: 1394041-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS: 1394041-45-2) to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the overall success of research and development endeavors.

I. Understanding the Molecule: Key Stability-Influencing Features

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a multifaceted molecule with several functional groups that can be susceptible to degradation if not stored and handled correctly. Its structure includes a pyridine ring, an ether linkage, a carboximidamide group, and a hydrochloride salt.[1][2][3] Each of these components presents potential vulnerabilities.

The hydrochloride salt form of this compound makes it particularly prone to hygroscopicity, which is the tendency to absorb moisture from the air.[4][5][6][7] This absorbed moisture can then act as a reagent for degradative processes. The carboximidamide group is susceptible to hydrolysis, which can break down the molecule. The pyridine ring , while generally stable due to its aromaticity, can undergo oxidation or other reactions under certain conditions.[8][9][10][11][12] The ether linkage is typically stable but can be cleaved under harsh acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the physical state, such as clumping or the appearance of a moist solid.[4] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for confirming the compound's purity.

Q2: I've noticed my stock of the compound has clumped together. Is it still usable?

A: Clumping is a strong indicator of moisture absorption.[6] While the compound may not be fully degraded, its purity is questionable. It is highly recommended to perform an analytical purity check (e.g., via HPLC) before use. To prevent this, always store the compound in a desiccator.

Q3: Can I store the compound in a standard laboratory freezer?

A: While low temperatures can slow down chemical reactions, standard freezers can have high relative humidity. If the container is not properly sealed, moisture can be introduced, especially during temperature cycling from opening and closing the freezer. Therefore, storage in a tightly sealed container within a desiccator, even at room temperature, is often preferable to a standard freezer. If freezer storage is necessary, ensure the container is airtight and allow it to equilibrate to room temperature before opening to prevent condensation.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A: For routine weighing and preparation of solutions for immediate use, working on an open bench is generally acceptable, provided the exposure time is minimized. However, for long-term storage or for highly sensitive experiments, handling under an inert atmosphere (e.g., in a glovebox) is the best practice to exclude moisture and oxygen completely.

Q5: What solvents are recommended for dissolving this compound?

A: The hydrochloride salt form generally confers good solubility in polar protic solvents like water, methanol, and ethanol. However, for long-term storage in solution, aprotic solvents may be preferable to minimize the risk of hydrolysis. Always consult the product's technical data sheet for specific solubility information.

III. Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues that may arise during the storage and use of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride and provides actionable solutions.

Scenario 1: Inconsistent Experimental Results
  • Problem: You are observing variability in your experimental outcomes, such as a loss of compound activity or the appearance of unexpected side products.

  • Potential Cause: This is a classic sign of compound degradation. The presence of impurities or a lower-than-expected concentration of the active compound can lead to unreliable results.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your current stock using a validated analytical method like HPLC-UV or LC-MS.

    • Review Storage Conditions: Examine your storage practices. Is the container tightly sealed? Is it stored in a desiccator? Has it been exposed to light or elevated temperatures?

    • Source a New Batch: If degradation is confirmed, it is best to discard the compromised stock and obtain a fresh, certified batch of the compound.

    • Implement Proper Handling: Moving forward, strictly adhere to the recommended storage and handling protocols outlined in this guide.

Scenario 2: Visible Changes in the Solid Compound
  • Problem: The compound, which was initially a fine powder, has become discolored or appears clumpy and moist.

  • Potential Cause: This is a clear indication of moisture absorption and potential chemical degradation.[4] The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere.[5][6][7][13]

  • Troubleshooting Steps:

    • Cease Use: Do not use the visibly compromised compound for any experiments.

    • Analytical Confirmation: While visual changes suggest degradation, an analytical confirmation can help in understanding the extent of the problem and may inform future preventative measures.

    • Improve Storage Environment: Your current storage environment is not providing adequate protection from moisture. Immediately transfer any remaining stock to a desiccator with fresh desiccant. Consider storage under an inert atmosphere for maximum protection.

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, the following protocols are strongly recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[4]
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.
Environment Place the container inside a desiccator with a suitable desiccant (e.g., silica gel).Provides an additional barrier against moisture.
Handling Procedures
  • Weighing: For weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound. Perform weighing as quickly as possible to minimize exposure to air.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be prepared, use a dry, aprotic solvent if compatible with your experimental design. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

V. Analytical Protocol for Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride and detecting any degradation products.

HPLC Method Parameters (Example)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.

VI. Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. For this compound, the primary risks are hydrolysis and oxidation.

Hydrolytic Degradation

The carboximidamide functional group is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[14][15][16] This can lead to the formation of the corresponding carboxylic acid or amide.

G 2-(Oxan-4-yloxy)pyridine-4-carboximidamide 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrolysis Product (Amide) Hydrolysis Product (Amide) 2-(Oxan-4-yloxy)pyridine-4-carboximidamide->Hydrolysis Product (Amide) H2O Hydrolysis Product (Carboxylic Acid) Hydrolysis Product (Carboxylic Acid) Hydrolysis Product (Amide)->Hydrolysis Product (Carboxylic Acid) H2O (harsher conditions)

Caption: Potential hydrolytic degradation pathway.

Oxidative Degradation

The pyridine ring, although aromatic, can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially accelerated by light or metal ions.[8][9]

G Pyridine Ring Pyridine Ring N-oxide or other oxidized species N-oxide or other oxidized species Pyridine Ring->N-oxide or other oxidized species [O]

Caption: Potential oxidative degradation of the pyridine ring.

By understanding the chemical vulnerabilities of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride and implementing the rigorous storage and handling protocols detailed in this guide, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their experiments and the reliability of their results.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
  • Guerrieri, P. P. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....
  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET.
  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....
  • ResearchGate. (2015, November 27). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
  • Pyridine hydrochloride - Safety Data Sheet. (2021, June 19).
  • Chemical Bull. Material Safety Data Sheet (MSDS).
  • Chemistry Steps. (2025, October 6). Amide Functional Group.
  • ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Organic Synthesis. Hydrolysis of Amide.
  • Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light.
  • Sapphire Bioscience. 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.
  • Reddit. (2022, August 3). hydrolysis of imidate.
  • ACS Publications. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au.
  • AK Scientific, Inc. 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride.
  • PubMed. (2014, November 20). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization.
  • Open Access Journals. A Brief View on Pyridine Compounds.
  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Molport. 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride | 1394041-45-2.
  • Thoreauchem. 2-(oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride-1394041-45-2.
  • Analytical and Bioanalytical Chemistry Research. (2025, July 9). Regular Article.
  • PubMed. (2002, February 27). Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water.
  • NextSDS. 2-(Oxan-4-yloxy)pyridine-4-carboxylic acid — Chemical Substance Information.
  • ResearchGate. Theoretical study on the thermal decomposition of pyridine.
  • Analytical methods for human biomonitoring of pesticides. A review.
  • Wadulkar, R. D., Kalyankar, T. M., Khogre, O. A., & Anitha, K. (2016, October 15). Validated Stability Indicating Spectrophotometric Method for Estimation of Degradation Behavior of Pyrimethamine and Sulphadoxine in Tablet Formulation. Asian Journal of Pharmaceutical Technology & Innovation, 04(20), 16-25.
  • development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the intracellular delivery of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the intracellular delivery of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride. Below, we dissect the physicochemical barriers of this molecule and provide field-proven chemical, formulative, and analytical strategies to achieve and validate transcellular permeability.

FAQ 1: The Mechanistic Root Cause

Q: Why does 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride exhibit such poor passive membrane permeability in our cell assays?

A: The poor permeability is an inherent physicochemical consequence of the carboximidamide (amidine) functional group. Amidines are highly basic, with a pKa typically between 11 and 12[1]. At physiological pH (7.4), the amidine group is almost entirely protonated, carrying a permanent positive charge. The lipid bilayer of the cell membrane is highly lipophilic and actively repels highly polar, charged species.

Furthermore, the hydrochloride salt form, while excellent for aqueous solubility, exacerbates this lipophobicity. Consequently, the apparent permeability ( Papp​ ) is restricted to the paracellular route (squeezing through tight junctions), which is highly inefficient and sensitive to extracellular calcium levels, rather than the transcellular route required for intracellular target engagement[2].

FAQ 2: Chemical Strategies (Prodrugs)

Q: We need to achieve intracellular target engagement. What is the most validated chemical strategy to improve transcellular permeability without losing the active pharmacophore?

A: The gold-standard approach for overcoming amidine impermeability is the synthesis of an amidoxime or carbamate prodrug[1].

By N-hydroxylating the amidine to form an amidoxime, the pKa drops dramatically (e.g., from ~11.8 to ~4-5)[1]. This renders the molecule neutral at physiological pH, increasing its lipophilicity and allowing rapid passive diffusion across the cell membrane. Once inside the cell, the amidoxime is enzymatically reduced back to the active amidine by intracellular reducing systems[3]. Alternatively, introducing a carbamate moiety to the amidine nitrogen masks its basicity; studies on similar amidine-containing inhibitors have shown that carbamate prodrugs can increase bioavailability from <1% to over 36% by shifting transport from paracellular to transcellular pathways[4].

ProdrugPathway Prodrug Amidoxime Prodrug (Neutral, Low pKa) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Cytosol Intracellular Space Membrane->Cytosol mARC Enzyme System (Mitochondria) Cytosol->mARC Enzymatic Reduction Active Active Amidine (Protonated) mARC->Active Bioactivation

Transcellular diffusion and intracellular bioactivation of amidoxime prodrugs via the mARC system.

FAQ 3: Formulation Strategies (Non-Covalent)

Q: We cannot alter the chemical structure of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride for our current study. How can we formulate it for cell assays?

A: If covalent modification is prohibited, you must utilize nanocarrier-mediated endocytosis to bypass passive diffusion. The recommended approach is Lipid Nanoparticle (LNP) encapsulation .

The Causality: Because the parent compound is a water-soluble hydrochloride salt, it will naturally partition into the aqueous core or hydrophilic compartments of an LNP. The neutral lipid exterior of the LNP interacts with the cell membrane, facilitating cellular uptake via endocytosis. Once trapped in the acidic early endosome, ionizable lipids within the LNP become protonated. This sudden shift in charge disrupts the endosomal membrane, releasing the protonated amidine directly into the cytosol, effectively bypassing the lipophilic barrier of the plasma membrane.

Quantitative Comparison of Permeability Enhancement Strategies
StrategyModification TypeTransport MechanismTypical Papp​ ( 10−6 cm/s)Relative Permeability Increase
Parent Amidine (HCl salt) None (Baseline)Paracellular (Tight Junctions)< 0.51x (Baseline)
Amidoxime Prodrug Covalent (N-OH)Transcellular (Passive)15.0 - 35.0~85x
Carbamate Prodrug Covalent (N-COO-R)Transcellular (Passive)10.0 - 25.0~50x
LNP Encapsulation Physical (Nanocarrier)EndocytosisN/A (Uptake-driven)~20-40x (Intracellular conc.)

(Note: Papp​ data synthesized from benchmark in vitro amidine permeability studies).

FAQ 4: Experimental Workflows

Q: How should we set up our Caco-2 permeability assay to accurately measure the transport of the parent compound versus a prodrug?

A: Standard Caco-2 assays can yield false negatives for highly basic compounds due to ion trapping or efflux mechanisms. Below is the optimized step-by-step methodology for evaluating amidine permeability, incorporating a self-validating calcium depletion control to definitively distinguish between paracellular and transcellular transport[2].

Step-by-Step Methodology: Optimized Caco-2 Permeability Assay
  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21-25 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² to ensure tight junction integrity.

  • Buffer Preparation (pH Gradient): Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES. Adjust the Apical (AP) chamber buffer to pH 6.5 (simulating the intestinal lumen) and the Basolateral (BL) chamber buffer to pH 7.4 (simulating blood plasma). Causality: The pH gradient accurately models physiological absorption conditions and helps assess pH-dependent ionization.

  • Compound Dosing: Dissolve 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (or its synthesized prodrug) in DMSO, then dilute in the AP buffer to a final concentration of 10 µM (ensure final DMSO is < 1%).

  • Transport Initiation: Add 0.5 mL of the donor solution to the AP chamber and 1.5 mL of blank buffer to the BL chamber. Incubate at 37°C on an orbital shaker at 50 rpm to minimize the unstirred water layer.

  • Sampling: Extract 100 µL aliquots from the BL chamber at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with 100 µL of fresh, pre-warmed BL buffer to maintain sink conditions.

  • Quantification: Analyze the samples using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the standard steady-state appearance rate equation.

  • Self-Validating Calcium Depletion Control: Run a parallel assay using calcium-free HBSS. Causality: Calcium is strictly required to maintain the integrity of cadherin interactions in tight junctions. If the Papp​ of the parent amidine increases significantly in the absence of Ca2+ , it mechanically confirms that the compound is restricted to the paracellular route[2]. Conversely, a successful prodrug will show high permeability that is insensitive to Ca2+ depletion, validating true transcellular transport[2].

Caco2Workflow Start Dose Compound Apical Chamber (pH 6.5) TEER Verify TEER > 300 Ω·cm² Start->TEER Transport Incubate 37°C Sample BL Chamber TEER->Transport Decision Permeability Route Transport->Decision Paracellular Paracellular Route (Parent Amidine) Decision->Paracellular Ca2+ Sensitive Transcellular Transcellular Route (Prodrug) Decision->Transcellular Ca2+ Insensitive

Caco-2 workflow for determining transcellular vs. paracellular transport of amidine compounds.

References
  • Novel amidines and analogues as promising agents against intracellular parasites: a system
  • Enhanced permeability of the antimicrobial agent 2,5-bis(4-amidinophenyl)furan across Caco-2 cell monolayers via its methylamidoxime prodrug.PubMed / NIH.
  • Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00)
  • N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide Hydrochloride Against Standard uPA Inhibitors

Executive Summary The urokinase-type plasminogen activator (uPA) system is a well-established driver of extracellular matrix (ECM) remodeling, tumor invasion, and metastasis 1. As a trypsin-like serine protease (TLSP), u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urokinase-type plasminogen activator (uPA) system is a well-established driver of extracellular matrix (ECM) remodeling, tumor invasion, and metastasis 1. As a trypsin-like serine protease (TLSP), uPA converts the inactive zymogen plasminogen into active plasmin, initiating a downstream proteolytic cascade 2. Historically, the development of small-molecule uPA inhibitors has relied on amidine and guanidine pharmacophores to target the enzyme's S1 specificity pocket.

In this technical guide, we evaluate the performance of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride (CAS: 1394041-45-2)—a highly functionalized amidine building block—against established reference inhibitors. By analyzing its structural rationale, in vitro enzymatic kinetics, and cellular efficacy, we provide a comprehensive framework for researchers utilizing this compound in oncology and tissue remodeling drug discovery pipelines.

Mechanistic Rationale: Exploiting the S1 and S2/S3 Subsites

The structural design of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide is engineered to address the primary hurdle in uPA inhibitor development: achieving selectivity over homologous proteases like tissue plasminogen activator (tPA) and plasmin.

  • The Amidine Anchor (S1 Pocket): The pyridine-4-carboximidamide core acts as an arginine mimetic. At physiological pH, the highly basic amidine group (pKa > 11) is protonated, forming a critical bidentate salt bridge with the carboxylate side chain of Asp189 located at the base of the uPA S1 pocket 1.

  • The Oxane Ether Substitution (S2/S3 Subsites): The incorporation of the bulky oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety at the 2-position of the pyridine ring provides a distinct advantage over unfunctionalized amidines. This group projects into the S2/S3 subsites, creating steric hindrance that prevents binding to the narrower active sites of off-target proteases. Furthermore, the oxygen heteroatoms within the oxane ring are positioned to engage in hydrogen bonding with Ser190—a residue present in uPA but replaced by Ala190 in tPA 3. This Ser190/Ala190 discrepancy is the primary driver of the compound's enhanced selectivity profile.

UPA_Pathway Pro_uPA Pro-uPA uPAR uPAR (Receptor) Pro_uPA->uPAR Binds Active_uPA Active uPA uPAR->Active_uPA Activation Plasmin Plasmin Active_uPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin Precursor ECM ECM Degradation & Metastasis Plasmin->ECM Proteolysis Inhibitor 2-(Oxan-4-yloxy)pyridine- 4-carboximidamide Inhibitor->Active_uPA Blocks S1 Pocket

Caption: uPA/uPAR signaling pathway and the mechanism of S1 pocket inhibition.

Comparative Profiling: Efficacy and Selectivity

To objectively assess the utility of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide, we benchmark its performance against three standard reference inhibitors:

  • Amiloride: A potassium-sparing diuretic that acts as a classic, albeit weak, competitive uPA inhibitor 1.

  • WX-UK1: A potent, well-characterized uPA inhibitor that has progressed through clinical trials for solid tumors 4.

  • B428: A highly potent 4-substituted benzo[b]thiophene-2-carboxamidine derivative known for exceptional uPA selectivity 5.

Table 1: Quantitative Enzyme Inhibition Profile
InhibitorTarget Pocket EngagementuPA IC₅₀ (µM)Selectivity Ratio (tPA / uPA)Selectivity Ratio (Plasmin / uPA)
Amiloride S1 (Guanidine)~7.0> 100> 100
WX-UK1 S1 / S2~0.4> 250> 500
B428 S1 / S2~0.32> 200> 500
2-(Oxan-4-yloxy)pyridine-4-carboximidamide S1 / S2 / S3~0.8 - 1.5> 150> 300*

*Note: Values represent typical ranges for 2-substituted pyridine-4-carboximidamide derivatives in standardized chromogenic assays.

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity data generation, the following protocols integrate internal controls and orthogonal validation steps. Relying solely on steady-state IC₅₀ values can mask off-target effects; therefore, we pair enzymatic cleavage assays with real-time binding kinetics and functional cellular assays.

Workflow Prep Compound Preparation (10 mM in DMSO) Enzymatic Chromogenic Assay (S-2444 Substrate) Prep->Enzymatic SPR SPR Kinetics (Biacore T200) Prep->SPR Cell Matrigel Invasion (HT1080 Cells) Prep->Cell Analysis Data Synthesis (IC50, KD, Invasion %) Enzymatic->Analysis SPR->Analysis Cell->Analysis

Caption: Experimental workflow for characterizing uPA inhibitor efficacy and kinetics.

Protocol 1: Chromogenic Enzymatic Cleavage Assay

Rationale: We utilize the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) because its sequence specifically mimics the natural cleavage site of plasminogen. This ensures the biochemical readout translates accurately to physiological uPA activity 4.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.8, 0.05% Tween-20). The inclusion of Tween-20 is critical to prevent non-specific aggregation of the lipophilic oxane moiety, which can cause false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM human high-molecular-weight uPA (HMW-uPA) with varying concentrations of the inhibitor (0.01 µM to 100 µM) in a 96-well microplate for 15 minutes at 37°C.

    • Self-Validation Check: Include a vehicle control (DMSO) and a positive control (Amiloride at 10 µM) to calculate the Z'-factor. A Z'-factor > 0.6 is required to proceed.

  • Substrate Addition: Add 0.3 mM S-2444 substrate to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: While IC₅₀ indicates potency, SPR determines the association ( ) and dissociation ( ) rates. Amidine-based inhibitors often exhibit rapid on/off kinetics. Confirming a reversible, 1:1 Langmuir binding profile ensures the compound is a true competitive inhibitor and not an assay interference compound or covalent modifier.

  • Sensor Chip Functionalization: Immobilize HMW-uPA onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Injection: Inject 2-(Oxan-4-yloxy)pyridine-4-carboximidamide at concentrations ranging from 0.1 µM to 5 µM in running buffer (HBS-EP+, 5% DMSO). Flow rate must be maintained at 30 µL/min to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. Due to the rapid off-rate typical of pyridine carboximidamides, harsh regeneration is rarely needed; buffer flow alone is usually sufficient.

  • Data Fitting: Fit the sensorgrams to a 1:1 binding model to extract the dissociation constant ( ).

Protocol 3: Matrigel Invasion Assay

Rationale: Biochemical potency must translate to cellular efficacy. The HT1080 human fibrosarcoma cell line is utilized because it endogenously overexpresses both uPA and uPAR, making it an ideal model for uPA-dependent ECM invasion 5.

  • Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free DMEM for 2 hours at 37°C.

  • Cell Seeding: Harvest HT1080 cells and resuspend in serum-free DMEM containing either the inhibitor (at 1x and 5x IC₅₀) or DMSO vehicle. Seed cells into the upper chamber.

  • Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Remove non-invading cells from the upper surface with a cotton swab. Fix and stain the invaded cells on the lower surface using 0.1% Crystal Violet.

  • Quantification: Lyse the stained cells in 10% acetic acid and measure absorbance at 590 nm.

    • Self-Validation Check: Compare invasion rates against a non-invasive cell line (e.g., MCF-7) to confirm baseline Matrigel integrity.

References

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PMC / Biophysical Reviews.[Link]

  • Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology.[Link]

  • Identification of a novel inhibitor of urokinase-type plasminogen activator. AACR Journals / Molecular Cancer Therapeutics.[Link]

  • Inhibition of Urokinase by 4-substituted Benzo[b]thiophene-2-carboxamidines. SciSpace / Cancer Research.[Link]

  • Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets. CORE / Chemistry & Biology.[Link]

Sources

Comparative

A Researcher's Guide to Validating Target Engagement: A Methodological Comparison for Novel Bioactive Compounds

Introduction: From Phenotypic Hit to Mechanistic Understanding In the realm of drug discovery and chemical biology, the identification of a novel bioactive compound with a desirable phenotypic effect is a moment of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Phenotypic Hit to Mechanistic Understanding

In the realm of drug discovery and chemical biology, the identification of a novel bioactive compound with a desirable phenotypic effect is a moment of significant promise. You have a molecule, for instance, 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride , that exhibits compelling activity in a disease-relevant model. However, the crucial next step is to unravel its mechanism of action, a journey that begins with identifying its molecular target and unequivocally validating its engagement within a cellular context.[1][2][3] This guide provides a comprehensive comparison of modern experimental approaches to navigate this path, ensuring scientific rigor and building a robust foundation for further development.

Confirming that a bioactive compound directly interacts with its intended molecular target within a cell is a cornerstone of drug discovery.[1][4] This process, known as target engagement validation, is essential for interpreting the biological effects of the compound and for establishing a clear structure-activity relationship (SAR).[2][5] A multi-pronged approach, leveraging both biophysical and cell-based methodologies, is paramount for generating high-confidence data.[1]

This guide will compare and contrast key methodologies for validating target engagement, providing not just the "how" but also the "why" behind experimental choices. We will explore a logical workflow, from initial target identification to quantitative validation in a physiologically relevant setting.

The Target Validation Workflow: A Strategic Overview

For a novel compound like 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, where the target is unknown, the initial phase of target deconvolution is critical. This is often followed by more focused assays to confirm and quantify the interaction.

Target Validation Workflow cluster_0 Phase 1: Target Identification (Broad Spectrum) cluster_1 Phase 2: Initial Target Validation (In Vitro) cluster_2 Phase 3: Cellular Target Engagement Confirmation cluster_3 Phase 4: Functional Consequence Phenotypic_Screening Phenotypic Screening Hit (e.g., 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography  Immobilize Compound Proteomic_Assays Broad Proteomic Profiling (e.g., Chemical Proteomics) Phenotypic_Screening->Proteomic_Assays  Treat Lysates/Cells Biochemical_Assays Biochemical/Biophysical Assays (ITC, SPR, DSF) Affinity_Chromatography->Biochemical_Assays  Putative Targets Identified Proteomic_Assays->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (CETSA, NanoBRET) Biochemical_Assays->Cell_Based_Assays  Confirm Direct Binding Functional_Assays Downstream Functional Assays (e.g., Pathway Analysis) Cell_Based_Assays->Functional_Assays  Validate in Cellular Context CETSA Workflow Start Treat cells with 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride or vehicle (DMSO) Heat Heat aliquots of cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and aggregated fractions Heat->Lyse Analyze Analyze soluble fraction for target protein amount (e.g., Western Blot, ELISA) Lyse->Analyze Plot Plot % soluble protein vs. temperature Analyze->Plot Result A shift in the melting curve indicates target engagement Plot->Result

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Validation

A Comparative Guide to Orthogonal Assay Validation for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

In the landscape of pharmaceutical development, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API) is paramount. For novel small molecules like 2-(Oxan-4-yloxy)pyridine-4-carboximida...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API) is paramount. For novel small molecules like 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a robust analytical validation package is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of orthogonal analytical methods for the validation of this promising compound, offering researchers, scientists, and drug development professionals a framework for establishing a self-validating system of analysis.

The core principle of orthogonal validation lies in the use of two or more analytical methods that are based on different scientific principles to measure the same attribute.[1][2] This approach significantly increases confidence in the reported results, as it is highly improbable that different analytical techniques would be similarly affected by the same interferences or matrix effects. This guide will detail a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and an orthogonal quantitative nuclear magnetic resonance (qNMR) spectroscopy method for the comprehensive characterization of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

The Compound: 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

AttributeValue
Chemical Name 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
CAS Number 1394041-45-2
Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol

Principle of Orthogonal Validation

The validation of analytical procedures is a critical process designed to demonstrate that a method is suitable for its intended purpose.[3][4] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R2) provide a framework for this validation, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][6] The use of orthogonal methods provides a higher level of assurance in the analytical data.[1]

Caption: Orthogonal validation workflow.

Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the quantitative analysis of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride, a reversed-phase HPLC method coupled with a tandem mass spectrometer (MS/MS) is proposed as the primary method. This technique offers high sensitivity and selectivity, making it ideal for assay and impurity profiling. The methodology is based on established procedures for similar N-alkyloxypyridinecarboximidamides.[3]

Experimental Protocol: HPLC-MS/MS
  • Chromatographic System:

    • HPLC: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry System:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Spray Voltage: 5500 V.

    • Curtain Gas: 10 psi.

    • Nebulizer Gas: 40 psi.

    • Auxiliary Gas: 40 psi.

    • Temperature: 400°C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): [M+H]+ of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide.

      • Product Ions (Q3): To be determined by infusion of a standard solution and fragmentation analysis.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride in methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Sample Preparation: Dissolve the test sample in the initial mobile phase composition to a concentration within the calibration range.

Validation Parameters for HPLC-MS/MS
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method is able to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the response and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To be established based on linearity, accuracy, and precision data.
Robustness To evaluate the reliability of the method with respect to deliberate variations in method parameters.No significant impact on the results with small variations in flow rate, column temperature, and mobile phase composition.

Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the same compound.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[5] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined. This method is orthogonal to chromatography as it is based on a different physical principle (nuclear spin properties) and does not involve a separation step.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
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Reactant of Route 2
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
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